3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine 3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 832696-84-1
VCID: VC18769040
InChI: InChI=1S/C11H7BrN2OS/c12-8-5-16-10-7(6-1-2-15-4-6)3-14-11(13)9(8)10/h1-5H,(H2,13,14)
SMILES:
Molecular Formula: C11H7BrN2OS
Molecular Weight: 295.16 g/mol

3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine

CAS No.: 832696-84-1

Cat. No.: VC18769040

Molecular Formula: C11H7BrN2OS

Molecular Weight: 295.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine - 832696-84-1

Specification

CAS No. 832696-84-1
Molecular Formula C11H7BrN2OS
Molecular Weight 295.16 g/mol
IUPAC Name 3-bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine
Standard InChI InChI=1S/C11H7BrN2OS/c12-8-5-16-10-7(6-1-2-15-4-6)3-14-11(13)9(8)10/h1-5H,(H2,13,14)
Standard InChI Key KDYMNHWCERHMEN-UHFFFAOYSA-N
Canonical SMILES C1=COC=C1C2=CN=C(C3=C2SC=C3Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₁H₇BrN₂OS and a molecular weight of 295.16 g/mol. Its IUPAC name, 3-bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine, reflects a fused thienopyridine core substituted with a bromine atom at position 3 and a furan-3-yl group at position 7.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number832696-84-1
Molecular FormulaC₁₁H₇BrN₂OS
Molecular Weight295.16 g/mol
Canonical SMILESC1=COC=C1C2=CN=C(C3=C2SC=C3Br)N
InChI KeyKDYMNHWCERHMEN-UHFFFAOYSA-N

The SMILES string indicates a thieno[3,2-c]pyridine scaffold with a bromine atom on the thiophene ring and a furan substituent on the pyridine moiety. The presence of both sulfur (thiophene) and oxygen (furan) heteroatoms suggests potential for π-π stacking and hydrogen bonding, which are critical in drug-receptor interactions .

Synthesis and Preparation

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Hypothetical)
1K₂CO₃, DMF, 60°C, 12h70–80%
2t-BuOK, DMF, 65°C, 4h60–70%

Challenges in Optimization

The bromine atom’s steric and electronic effects may necessitate tailored reaction conditions. For instance, in related systems, fluorine substituents undergo nucleophilic substitution with methoxide ions at higher temperatures , suggesting that bromine’s lower electronegativity might require milder conditions to avoid side reactions.

Future Directions

  • Biological Screening: Prioritize assays for kinase inhibition or antimicrobial activity.

  • Derivatization: Introduce sulfonamide or carboxylic acid groups via the amine functionality.

  • Process Optimization: Explore microwave-assisted synthesis to improve yield and purity.

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